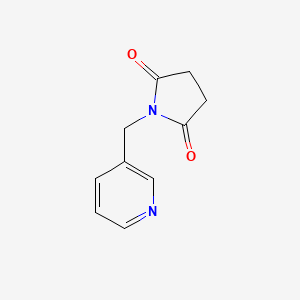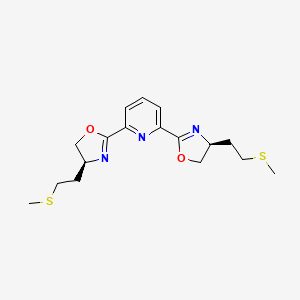
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups These oxazoline groups are further modified with methylthioethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Ring: The oxazoline rings are then introduced onto the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methylthioethyl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis((S)-4-(2-hydroxyethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with hydroxyethyl groups instead of methylthioethyl groups.
2,6-Bis((S)-4-(2-ethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with ethyl groups instead of methylthioethyl groups.
Uniqueness
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of the methylthioethyl groups, which can impart different electronic and steric properties compared to its analogs. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable compound for specific catalytic applications.
Eigenschaften
Molekularformel |
C17H23N3O2S2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(4S)-4-(2-methylsulfanylethyl)-2-[6-[(4S)-4-(2-methylsulfanylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H23N3O2S2/c1-23-8-6-12-10-21-16(18-12)14-4-3-5-15(20-14)17-19-13(11-22-17)7-9-24-2/h3-5,12-13H,6-11H2,1-2H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
GTNGWYMFPVVIDJ-STQMWFEESA-N |
Isomerische SMILES |
CSCC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCSC |
Kanonische SMILES |
CSCCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


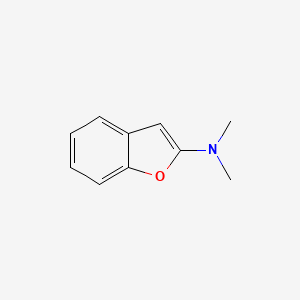
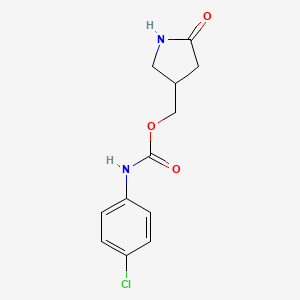
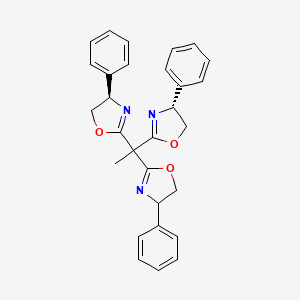

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
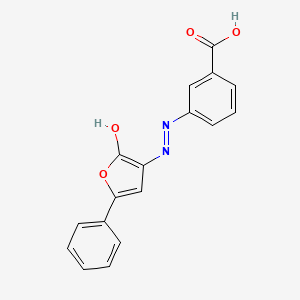
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
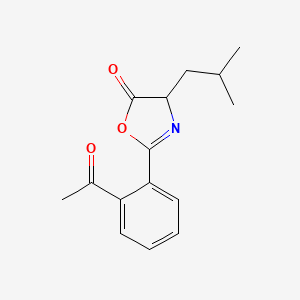
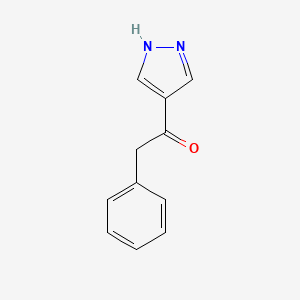
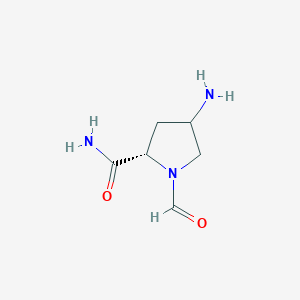
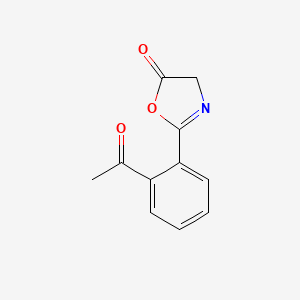
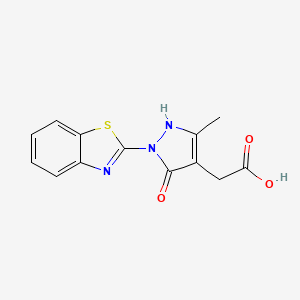
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
